molecular formula C4H4IN3O B072790 5-Iodocytosine CAS No. 1122-44-7

5-Iodocytosine

Cat. No.: B072790
CAS No.: 1122-44-7
M. Wt: 237 g/mol
InChI Key: UFVWJVAMULFOMC-UHFFFAOYSA-N
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Description

5-Iodocytosine (5IC; CAS 1122-44-7) is a halogenated cytosine derivative with an iodine atom substituted at the 5-position of the pyrimidine ring . Its molecular formula is C₄H₄IN₃O, with a molecular weight of 237.00 g/mol . As a nucleobase analog, 5IC has been extensively studied for its unique chemical and biological properties. It serves as a critical intermediate in synthesizing fluorescent probes (e.g., pyrrolocytosine derivatives) via Sonogashira cross-coupling reactions with terminal alkynes . In structural biology, 5IC is utilized in X-ray crystallography to resolve DNA-protein interactions due to its heavy atom-induced electron density . Additionally, it plays roles in photo-crosslinking studies to investigate nucleic acid-protein complexes and in DNA methyltransferase research, where it undergoes methyltransferase-driven dehalogenation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Iodocytosine can be synthesized through the iodination of cytosine. One common method involves the reaction of cytosine with iodine monochloride (ICl) in an aqueous medium. The reaction typically proceeds under mild conditions, with the iodine monochloride acting as the iodinating agent.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions similar to those used in laboratory settings. The process may involve the use of continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions: 5-Iodocytosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biochemistry and Molecular Biology

5-Iodocytosine serves as a chromophore for high-yield photocrosslinking of nucleoprotein complexes. Its ability to absorb light at specific wavelengths allows for selective excitation, leading to efficient covalent bond formation between nucleic acids and proteins .

Photocrosslinking Mechanism :

  • The iodine atom enhances light absorption, facilitating photocrosslinking reactions that are crucial for studying protein-DNA interactions.

Medicinal Chemistry

This compound has been investigated for its potential antiviral and anticancer properties. Research indicates that this compound can interfere with nucleic acid synthesis by incorporating into DNA and RNA during replication and transcription processes . This incorporation disrupts normal cellular functions, particularly in rapidly dividing cells such as tumors or infected tissues.

Antiviral Activity :

  • Studies have shown significant antiviral properties against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). In vivo studies suggest that its potency is comparable to established antiviral agents like acyclovir .

Anticancer Potential :

  • The compound exhibits lethal effects in certain animal models, indicating possible therapeutic implications for cancer treatment.

Structural Biology

In structural biology, this compound is employed in single anomalous dispersion (SAD) studies for determining nucleic acid structures. Its unique properties allow researchers to elucidate complex biological structures that are pivotal for understanding molecular mechanisms.

Case Study 1: Antiviral Efficacy

Research conducted on the antiviral efficacy of this compound demonstrated its effectiveness against HSV-1 and HSV-2 through plaque reduction assays. The results indicated that the compound's mechanism involves metabolism by viral thymidine kinase, essential for activation within infected cells .

Case Study 2: Photocrosslinking Applications

In a study exploring the interaction between HIV-1 integrase and DNA, researchers utilized this compound in photocrosslinking techniques to map interaction sites effectively. This application showcases the compound’s utility in understanding viral replication mechanisms and developing targeted therapies.

Mechanism of Action

The mechanism by which 5-iodocytosine exerts its effects is primarily through its ability to participate in photocrosslinking reactions. The iodine atom at the 5-position enhances the compound’s ability to absorb light at specific wavelengths, facilitating the formation of covalent bonds between nucleic acids and proteins . This property is particularly useful in studying nucleoprotein interactions and protein-RNA interactions.

Comparison with Similar Compounds

Chemical and Structural Properties

Halogenated Cytosine Analogs
5IC belongs to a family of 5-substituted cytosines, including 5-fluorocytosine (5FC), 5-chlorocytosine (5ClC), and 5-bromocytosine (5BrC). Key differences arise from halogen electronegativity and atomic size:

  • Electronegativity : F (4.0) > Cl (3.0) > Br (2.8) > I (2.5).
  • Van der Waals radius : I (1.98 Å) > Br (1.85 Å) > Cl (1.75 Å) > F (1.47 Å).

The bulky iodine atom in 5IC imposes steric effects that alter DNA duplex stability. For example, 5IC stabilizes i-motif structures under acidic conditions more effectively than smaller halogens due to enhanced base stacking .

Property 5-Fluorocytosine (5FC) 5-Chlorocytosine (5ClC) 5-Bromocytosine (5BrC) 5-Iodocytosine (5IC)
Substituent Size (Å) 1.47 1.75 1.85 1.98
Electronegativity 4.0 3.0 2.8 2.5
Role in i-Motif Stability Moderate Low Moderate High

Antiviral and Cytotoxic Effects

  • Antiviral Activity: 5IC derivatives, such as 1-β-D-arabinofuranosyl-5-iodocytosine (ara-IC), exhibit potent anti-herpes simplex virus (HSV) activity. Ara-IC inhibits HSV-1 and HSV-2 with efficacy comparable to 5-iodo-2′-deoxyuridine (IUDR) but surpasses IUDR in treating IUDR-resistant strains .
  • Cytotoxicity : Ara-IC is more cytotoxic to uninfected cells than ara-C (cytarabine) or IUDR. This toxicity is partially mitigated by deoxycytidine, suggesting its incorporation into DNA via deamination to 5-iodouracil (5IU) .

DNA Methyltransferase Interactions

In prokaryotic methyltransferase M. This property enables its use in studying enzyme mechanisms and epigenetic modifications.

Stability and Reactivity

  • Dehalogenation : 5IC undergoes faster deiodination than 5-bromouracil or 5-chlorocytosine under alkaline conditions, following a halogen-bond-mediated pathway .
  • Photochemical Reactivity : 5IC and 5IU exhibit distinct photolysis kinetics at 254 nm, with 5IC releasing iodide ions more rapidly due to iodine’s polarizable bond .

Key Research Findings

Methyltransferase Studies : 5IC is methylated by M. MpeI only in the presence of thiols, highlighting its role in elucidating enzyme-substrate dynamics .

Structural Biology : 5IC-containing DNA crystals resolved bacteriophage T4 methyltransferase interactions, demonstrating its utility in structural studies .

Biological Activity

5-Iodocytosine (5-IC) is a pyrimidine nucleoside that has garnered attention for its antiviral and anticancer properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a halogenated derivative of cytosine, which is a fundamental component of nucleic acids. Its structural modification with iodine enhances its biological activity, making it a candidate for various therapeutic applications. The compound is often studied in the context of viral infections and cancer treatment.

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. It acts as an analog of cytosine, incorporating into DNA and RNA during replication and transcription processes. This incorporation can lead to the disruption of normal cellular functions, particularly in rapidly dividing cells such as those found in tumors or infected tissues.

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral properties, particularly against herpes simplex virus (HSV) types 1 and 2. In studies utilizing plaque and yield reduction assays, 5-IC was shown to be highly effective against these viruses:

  • Comparative Potency : In vivo studies indicated that the potency of this compound was comparable to that of established antiviral agents like acyclovir .
  • Mechanism : The antiviral activity is largely mediated through its metabolism by viral thymidine kinase, which is essential for its activation within infected cells .

Anticancer Properties

In addition to its antiviral effects, this compound has been investigated for its potential as an antineoplastic agent:

  • Ehrlich Tumor Model : Studies conducted on mice with Ehrlich tumors demonstrated that this compound exhibited antitumor activity, indicating its potential role in cancer therapy .
  • Cellular Impact : The compound's incorporation into DNA disrupts replication in cancer cells, leading to cell death .

Case Studies and Research Findings

Several key studies have highlighted the biological activities of this compound:

  • Antiviral Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that 1-(2-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine (FIAC), a derivative of 5-IC, demonstrated substantial efficacy against HSV in both cell cultures and animal models .
  • Pharmacokinetics : Research on the pharmacokinetics of FIAC indicated that it undergoes rapid biotransformation in the liver and kidneys, with a mean terminal-phase half-life ranging from 0.92 to 1.80 hours .
  • Combination Therapies : Investigations into combination therapies involving FIAC and other antiviral agents showed enhanced efficacy against resistant strains of HSV .

Data Table: Comparative Efficacy of Nucleoside Derivatives

CompoundAntiviral Activity (HSV)Antitumor ActivityMechanism
This compound (5-IC)ModerateYesDNA/RNA synthesis inhibition
1-(2-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine (FIAC)HighYesRequires viral thymidine kinase for activation
AcyclovirHighNoViral DNA polymerase inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-iodocytosine, and what methodological considerations ensure high yield and purity?

  • Answer : this compound is synthesized via alkylation reactions (e.g., with Michael acceptors) and cross-coupling strategies. For example, Sonogashira cross-coupling with terminal alkynes under optimized base and temperature conditions achieves yields up to 71% . Direct iodination of cytosine derivatives using iodine sources (e.g., NaI/HOAc) is also employed, requiring careful control of reaction stoichiometry and pH to avoid over-iodination . Purification via column chromatography or recrystallization is critical, with characterization by NMR and mass spectrometry to confirm purity .

Q. How does the stability of this compound under varying experimental conditions (e.g., UV exposure, pH) impact its storage and handling?

  • Answer : this compound undergoes photodegradation under UV light (254 nm), releasing iodide ions, which necessitates storage in amber vials and avoidance of prolonged light exposure . Deiodination is pH-dependent, following a halogen-bond-mediated pathway under neutral conditions and an addition/elimination mechanism under alkaline conditions . Stability in aqueous solutions is improved at low temperatures (4°C) and in inert atmospheres to prevent oxidative decomposition .

Advanced Research Questions

Q. What mechanisms govern the incorporation of this compound into DNA, and how do deaminases influence its metabolic fate in cellular systems?

  • Answer : In uninfected cells, this compound is converted to 5-iodouracil via deamination before incorporation into DNA. However, in HSV-1-infected cells, it is directly incorporated as this compound when deaminase activity is inhibited (e.g., using dH4U) . Enzymatic assays and radiolabeling (e.g., [³H]-tracking) combined with alkaline hydrolysis or DNase/RNase digestion confirm incorporation pathways .

Q. How can this compound serve as a precursor for fluorescent or radiolabeled probes in molecular imaging?

  • Answer : Fluorescent 7-deazapurine derivatives are synthesized via tandem cross-coupling-annulation reactions with terminal alkynes, leveraging the iodine atom’s reactivity for functionalization . For radiolabeling, this compound undergoes isotope exchange (e.g., with Na[¹²³I]I) to produce probes like [¹²³I]I-Xeloda for SPECT imaging, requiring rigorous purification via HPLC to remove unreacted iodide .

Q. How do contradictions between halogen bond stabilization and dehalogenation kinetics in this compound-containing DNA duplexes inform experimental design?

  • Answer : While halogen bonds between this compound and adjacent nucleobases stabilize duplexes (e.g., ΔTₘ increases by ~5°C in alternating iodo-paired sequences), deiodination under UV or enzymatic conditions can destabilize structures . To resolve this, researchers use controlled irradiation times, deaminase inhibitors (e.g., tetrahydrouridine), and buffer optimization (pH 7–8) to balance stability and reactivity .

Q. What methodological advancements address challenges in quantifying this compound’s metabolic intermediates in vivo?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., ¹³C-labeled internal standards) enables precise quantification of this compound and its deaminated/phosphorylated metabolites in biological matrices. For kinetic studies, stopped-flow UV-Vis spectroscopy monitors deiodination rates in real time .

Q. Methodological Best Practices

  • Synthesis : Optimize Sonogashira cross-coupling by using Pd(PPh₃)₄/CuI catalysts and DMF as solvent at 60°C .
  • Radiolabeling : Conduct iodine exchange reactions in anhydrous HOAc with Na[¹²³I]I, followed by C18 column purification .
  • Stability Testing : Use LC-UV/Vis at 280 nm to track degradation products under accelerated storage conditions (40°C/75% RH) .

Properties

IUPAC Name

6-amino-5-iodo-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVWJVAMULFOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149947
Record name 5-Iodocytosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-44-7
Record name 6-Amino-5-iodo-2(1H)-pyrimidinone
Source CAS Common Chemistry
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Record name 5-Iodocytosine
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Record name 5-Iodocytosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-iodo-1,2-dihydropyrimidin-2-one
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Retrosynthesis Analysis

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